molecular formula C22H19ClN4O3 B283891 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283891
M. Wt: 422.9 g/mol
InChI Key: JLKNIIKRQKLFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits various biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its unique chemical structure and its potential applications in the field of medicine. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include studying its potential use as a therapeutic agent for the treatment of various diseases, investigating its mechanism of action, and optimizing its chemical structure to improve its biological activity and reduce its toxicity. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in preclinical and clinical trials.
In conclusion, 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using various methods. One of the most common methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-chlorobenzaldehyde and 3-methoxyphenol in the presence of a base. The resulting intermediate is then reacted with cyanoacetic acid to obtain the final product.

Scientific Research Applications

6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

6-amino-4-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H19ClN4O3/c1-12-18-19(15(10-24)21(25)30-22(18)27-26-12)14-7-5-9-17(28-2)20(14)29-11-13-6-3-4-8-16(13)23/h3-9,19H,11,25H2,1-2H3,(H,26,27)

InChI Key

JLKNIIKRQKLFJQ-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4Cl

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4Cl

Origin of Product

United States

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